molecular formula C18H14O6 B2472207 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid CAS No. 141113-51-1

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid

Cat. No.: B2472207
CAS No.: 141113-51-1
M. Wt: 326.304
InChI Key: FBFATUHSFXQVJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, the chromen-7-yl group would introduce a bicyclic ring system, and the acetic acid group would provide carboxylic acid functionality .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo typical carboxylic acid reactions. These could include reactions with bases to form salts, reactions with active metals to produce hydrogen gas, and reactions with other carboxylic acids to form anhydrides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic and polar. The aromatic rings could contribute to the compound’s stability and could influence its interactions with other molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : A new approach was described for the synthesis of a compound similar to 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid. The method involved multicomponent condensation and demonstrated a two-step reaction process, providing a new pathway for creating similar complex compounds (Lichitsky, Komogortsev, & Melekhina, 2021).

  • Formation of Complex Derivatives : Research into the formation of thiazolidin-4-ones based on similar compounds showed intricate chemical reactions yielding a series of compounds. This highlights the complex chemistry and potential versatility of derivatives of the compound (Čačić et al., 2009).

  • Derivatives with Potential Medical Applications : Studies on the synthesis and antimicrobial activity of derivatives indicate the potential medical applications of these compounds. The research delves into creating new compounds with potential antibacterial properties, showcasing the relevance of these derivatives in pharmaceutical sciences (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

  • Antineoplastic Activities : Some derivatives have been evaluated for their antineoplastic activities, indicating their potential use in cancer treatment. This research underlines the significance of these compounds in developing new therapeutic agents (Gašparová et al., 2013).

  • Antioxidant Properties : The antioxidant activity of certain derivatives has been studied, revealing their potential role in combating oxidative stress, which is a factor in many diseases. This emphasizes the compound's potential utility in creating antioxidant therapies (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

  • Photoactive Cellulose Derivatives : The compound has been used in synthesizing photoactive cellulose derivatives, indicating its utility in material sciences, particularly in designing smart materials responsive to light (Wondraczek, Pfeifer, & Heinze, 2012).

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural features, it may influence pathways involving phenylacetic acid derivatives . Phenylacetic acid is a known intermediate in various metabolic pathways and has been found to inhibit the germination of certain seeds .

Pharmacokinetics

Its molecular weight (166.174 Da ) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The presence of the methoxy and carboxylic acid groups could impact its solubility and distribution. Metabolism could potentially involve demethylation or oxidation processes, and excretion could occur via renal or biliary routes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway identification. Based on its structural similarity to phenylacetic acid, it may have effects on plant growth and development .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties. For example, carboxylic acids can be corrosive and can cause burns if they come into contact with skin or eyes .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also investigate the compound’s properties in more detail, or develop more efficient methods for its synthesis .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFATUHSFXQVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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